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Compound of Interest

Compound Name: Ochracenomicin B

Cat. No.: B1247948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, produced by

Amicolatopsis sp. The structural elucidation of such complex natural products is heavily reliant

on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive

overview of the spectroscopic data analysis of Ochracenomicin B, including representative

data, detailed experimental protocols, and a workflow for structural determination. While the

precise experimental data for Ochracenomicin B is not publicly available, this guide presents

a standardized approach and expected values for a compound of this class.

Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and

Mass Spectrometry for a compound with the core structure of Ochracenomicin B.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

12.0 - 13.0 s - 1H Phenolic OH

7.0 - 8.5 m - ~6H Aromatic CH

4.5 - 5.0 m - ~1H Methine CH

3.0 - 4.0 s - 3H Methoxy OCH₃

2.0 - 3.0 m - ~4H Methylene CH₂

1.0 - 1.5 d ~6-7 6H Methyl CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values

presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Type Assignment

180 - 190 C Quinone C=O

160 - 170 C Aromatic C-O

110 - 150 C, CH Aromatic C, CH

70 - 80 CH Methine C-O

55 - 65 CH₃ Methoxy OCH₃

20 - 40 CH₂, CH Aliphatic CH₂, CH

15 - 25 CH₃ Methyl CH₃

Note: Carbon types are determined by DEPT or APT experiments. The values presented are

hypothetical and representative for a benz[a]anthraquinone structure.

Table 3: Mass Spectrometry Data
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Ionization Mode Mass Analyzer m/z [M+H]⁺ Molecular Formula

FAB⁺ TOF [Calculated Value] [Predicted Formula]

Note: Fast Atom Bombardment (FAB) is a common ionization technique for such compounds.

The molecular formula would be determined from high-resolution mass spectrometry (HRMS).

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of Ochracenomicin B.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation:

Approximately 5-10 mg of purified Ochracenomicin B is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent. For benz[a]anthraquinones, Chloroform-d (CDCl₃) or Dimethyl

sulfoxide-d₆ (DMSO-d₆) are common choices.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64)

to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon signals. A

larger number of scans is typically required due to the lower natural abundance of ¹³C.

2D NMR: A suite of 2D NMR experiments is essential for full structure elucidation:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of Ochracenomicin
B.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with a suitable ionization source.

Methodology (Fast Atom Bombardment - Mass Spectrometry):

Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and

mixed with a liquid matrix. Common matrices for FAB include glycerol or 3-nitrobenzyl

alcohol (3-NBA).

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral

atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte

molecules, typically forming protonated molecules [M+H]⁺.

Mass Analysis: The generated ions are accelerated into the mass analyzer, where their

mass-to-charge ratio (m/z) is determined with high accuracy.

Data Analysis: The high-resolution mass data allows for the calculation of the elemental

composition, which is a critical step in determining the molecular formula.

Workflow and Signaling Pathways
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product and a conceptual signaling pathway that could be investigated based on the

compound's antibiotic nature.
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Workflow for the spectroscopic analysis of a natural product.
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Conceptual inhibition of a bacterial signaling pathway.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Ochracenomicin B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247948#ochracenomicin-b-spectroscopic-data-
analysis-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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